molecular formula C20H18N2O3 B2387618 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one CAS No. 210639-92-2

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one

Cat. No.: B2387618
CAS No.: 210639-92-2
M. Wt: 334.375
InChI Key: KKFCQJBFHARTOH-UHFFFAOYSA-N
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Description

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzimidazole derivatives with chromen-4-one precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

6-Ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one is unique due to its specific structural features, which confer distinct biological activities. Similar compounds include other chromen-4-one derivatives and benzimidazole-containing molecules. These compounds share some structural similarities but differ in their specific substituents and biological activities .

Properties

IUPAC Name

6-ethyl-7-hydroxy-2-methyl-3-(1-methylbenzimidazol-2-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-4-12-9-13-17(10-16(12)23)25-11(2)18(19(13)24)20-21-14-7-5-6-8-15(14)22(20)3/h5-10,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFCQJBFHARTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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